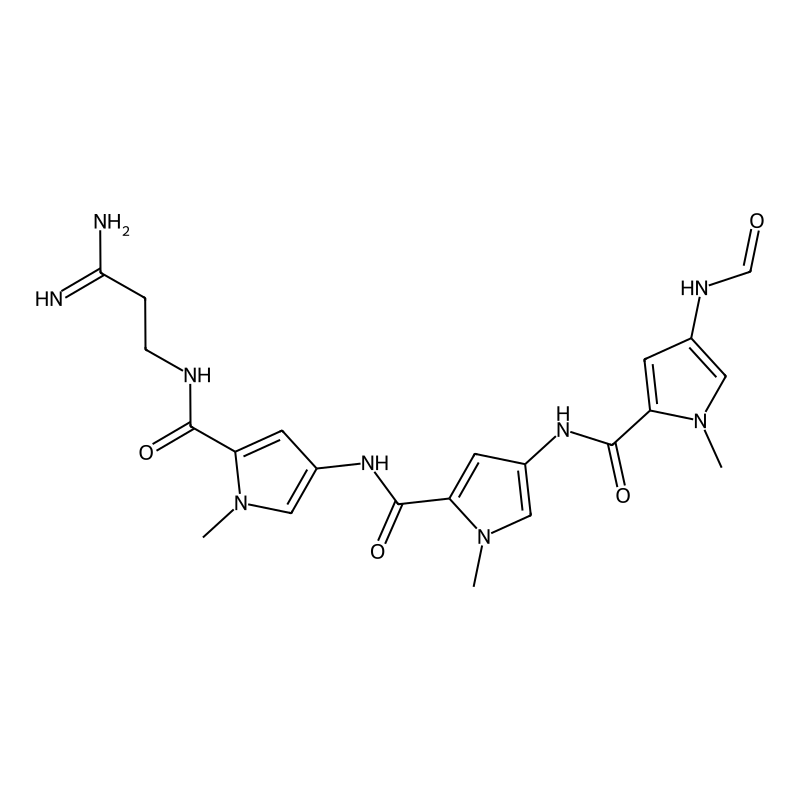

Stallimycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Stallimycin is a natural compound derived from the bacterium Streptomyces distallicus. It is recognized for its ability to bind to the minor groove of double-stranded B-DNA in a non-intercalative manner, forming strong reversible complexes, particularly at nucleotide sequences rich in adenine and thymine (AT base pairs). This unique binding property makes stallimycin a significant subject of study in molecular biology and medicinal chemistry due to its potential applications in gene regulation and therapeutic development.

- Oxidation: Stallimycin can be oxidized using agents like hydrogen peroxide and potassium permanganate, leading to various derivatives.

- Reduction: The compound can be reduced with sodium borohydride or lithium aluminum hydride, altering its functional groups.

- Substitution: Stallimycin can participate in substitution reactions at its amide and pyrrole groups, typically using reagents such as acyl chlorides and alkyl halides.

These reactions are essential for modifying stallimycin to enhance its biological efficacy or to study its interaction mechanisms with DNA.

Stallimycin exhibits notable biological activities, primarily attributed to its interaction with DNA:

- Antitumor Activity: Research indicates that stallimycin has potential as an antitumor agent, likely due to its ability to interfere with DNA processes in cancer cells.

- Antiviral Properties: The compound has shown promise in inhibiting viral replication by targeting viral DNA polymerase, which is crucial for viral proliferation .

- Gene Regulation: Stallimycin's binding affinity for specific DNA sequences allows it to play a role in gene expression modulation, making it a valuable tool in genetic research.

Stallimycin is primarily synthesized through fermentation processes involving Streptomyces distallicus. The fermentation medium includes:

- A carbon source

- A nitrogen source

- Nutrients like 3-hydroxy-4-aminobutyric acid

During fermentation, conditions such as temperature, pH, and nutrient concentrations are optimized to maximize yield. In addition to biotechnological methods, synthetic routes have been developed that allow for more controlled production of stallimycin derivatives .

The applications of stallimycin span various fields:

- Scientific Research: Used extensively in studies of DNA-binding agents and their interactions with nucleic acids.

- Medicine: Investigated for its potential as an antibacterial and antitumor agent, contributing to the development of new therapeutic strategies.

- Industry: Employed in the formulation of novel antibiotics and antiviral drugs due to its unique properties.

Stallimycin's interactions with DNA have been extensively studied. It forms stable complexes with double-stranded B-DNA, particularly at AT-rich sequences. These interactions are critical for understanding how stallimycin can modulate gene expression and exert therapeutic effects. Studies often utilize spectroscopic methods to elucidate the binding dynamics and stability of the stallimycin-DNA complex under various conditions.

Stallimycin shares structural and functional similarities with several other compounds known for their DNA-binding capabilities. Here are notable examples:

| Compound Name | Binding Mechanism | Unique Features |

|---|---|---|

| Netropsin | Minor groove binding | Exhibits antibacterial properties similar to stallimycin. |

| Hoechst 33258 | Minor groove binding | Used as a fluorescent stain for DNA; differs in application focus. |

| Distamycin A | Minor groove binding | Similar structure but differs in specific sequence affinity. |

Uniqueness of Stallimycin

Stallimycin is unique due to its specific binding affinity for AT-rich sequences within the minor groove of DNA. This selective interaction not only enhances its potential therapeutic applications but also makes it a valuable tool for studying DNA interactions and developing targeted therapies. Its distinct mechanism sets it apart from other similar compounds that may exhibit broader or different binding profiles.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

Wikipedia

Dates

An atomistic investigation on the interaction of distamycin A and its derivative with the telomeric G-Quadruplex as anticancer agents by molecular dynamics simulation

Mina Maddah, Leila KaramiPMID: 33607110 DOI: 10.1016/j.abb.2021.108797

Abstract

Human telomerase that activates within cancer cells has a telomeric sequence at the 3' end. Each factor that stabilizes the G-quadruplex in guanine-rich telomeric sequences can inhibit the regular telomerase activity. Therefore, the telomeric G-quadruplex is known as a promising target in cancer treatment. In this work, we studied the binding of positively charged distamycin A and its uncharged derivative to the G-quadruplex in a solution environment by Molecular Dynamics (MD) simulation. The binding mechanism and subtle conformational changes were investigated as a result of the ligand attachment. Moreover, binding free energy and clustering analysis describe the stability and flexibility of G-quadruplexes upon ligand binding. Structural analyses displayed that the favorable binding of both ligands imposes significant stability and rigidity in G-quadruplex conformation compared to free G-quadruplex, especially charged distamycin. Hydration pattern and ion distribution were different for free G-quadruplex and both of the ligand complexes. Energy decomposition reveals the electrostatic effect on the stability of G-quadruplex. The radial distribution function displayed the solvent shell and ion moving away from the groove. The hydrogen bond played an essential role in the binding of both ligands, especially for the charged derivative. van der Waals interaction is the only factor that is more important in binding uncharged distamycin into G-quadruplex than the charged one. The calculated ΔGshowed the stability of both ligands within grooves and good agreement with the experimental binding free energy data. Finally, the results suggest that ligand modification improves the binding mode toward stabilizing G-quadruplexes.

Specific stabilization of promoter G-Quadruplex DNA by 2,6-disubstituted amidoanthracene-9,10-dione based dimeric distamycin analogues and their selective cancer cell cytotoxicity

Soma Roy, Asfa Ali, Mohini Kamra, Kalappa Muniyappa, Santanu BhattacharyaPMID: 32302880 DOI: 10.1016/j.ejmech.2020.112202

Abstract

We have designed and synthesized anthraquinone containing compounds which have oligopyrrole side chains of varying lengths. These compounds stabilized the G-quadruplex DNA formed in the promoter regions of c-MYC oncogenes selectively over the duplex DNA. These observations were recorded using UV-vis spectroscopic titrations, fluorescence measurements and circular dichroism (CD) spectral titrations. The potency of the compounds to stabilize the G4 DNA has been shown from the thermal denaturation experiments. The compound interacts with c-MYC G-quadruplex DNA through stacking mode as obtained from ethidium bromide displacement assay, cyclic voltammetric titration, and docking experiments. Molecular modeling studies suggested that the stacking of the anthraquinone moiety over the G-tetrad of the G4 structures are responsible for the stability of such quadruplex secondary structure. Furthermore, polymerase stop assay also supported the formation of stable G4 structures in the presence of the above-mentioned compounds. The compounds have shown selective cancer cell (HeLa and HEK293T) cytotoxicity over normal cells (NIH3T3 and HDFa) under in vitro conditions as determined from MTT based cell viability assay. Apoptosis was found to be the mechanistic pathway underlying the cancer cell cytotoxicity as obtained from Annexin V-FITC and PI dual staining assay which was further substantiated by nuclear morphological changes as observed by AO/EB dual staining assay. Cellular morphological changes, as well as nuclear condensation and fragmentation upon treatment with these compounds, were observed under bright field and confocal microscopy.DNA Minor Groove Binders-Inspired by Nature

Abedawn Ibrahim Khalaf, Ahmed A H Al-Kadhimi, Jaafar H AliPMID: 28004090 DOI: 10.17344/acsi.2016.2775

Abstract

The synthesis and biological activity of a variety of analogues to the naturally occurring antibacterial and antifungal Distamycin A were explored by a number of authors. These compounds were subject to a large array of assays. Some of these compounds showed high activity against a range of Gram-positive, Gram-negative bacteria as well as fungi. To explore the anti-parasitic activity of this class of compounds, specific modifications had to be made. A number of these compounds proved to be active against Trypanosoma brucei. The binding of a number of these compounds to short sequences of DNA were also examined using footprinting assays as well as NMR spectroscopy. Computer modelling was employed on selected compounds to understand the way these compounds bind to specific DNA sequences. A large number of variations were made to the standard structure of Distamycin. These changes involved the replacement of the pyrrole moieties as well as the head and tail groups with a number of heterocyclic compounds. Some of these minor groove binders (MGBs) were also investigated for their capability for the treatment of cancer and in particular lung cancer.Thermodynamics and site stoichiometry of DNA binding by a large antiviral hairpin polyamide

Yang Song, Jacquelyn Niederschulte, Kristin N Bales, James K Bashkin, Cynthia M DupureurPMID: 30481539 DOI: 10.1016/j.biochi.2018.11.013

Abstract

PA1 (dIm-PyPyβPyPyPy-γ-PyPyβPyPyPyPyβ-Ta) is a large (14-ring) hairpin polyamide that was designed to recognize the DNA sequence 5'-WGW

-3', where W is either A or T. As is common among the smaller 6-8-ring hairpin polyamides (PAs), it binds its target recognition sequence with low nM affinity. However, in addition to its large size, it is distinct from these more extensively characterized PAs in its high tolerance for mismatches and antiviral properties. In ongoing attempts to understand the basis for these distinctions, we conducted thermodynamics studies of PA1-DNA interactions. The temperature dependence of binding affinity was measured using TAMRA-labeled hairpin DNAs containing a single target sequence. PA1 binding to either an ATAT/TATA or an AAAA/TTTT pattern is consistently entropically driven. This is in contrast to the A/T pattern-dependent driving forces for DNA binding by netropsin, distamycin, and smaller hairpin polyamides. Analysis of the salt dependence of PA1-DNA binding reveals that within experimental error, there is no dependence on ionic strength, indicating that the polyelectrolyte effect does not contribute to PA1-DNA binding energetics. This is similar to that observed for smaller PAs. PA1-DNA recognition sequence binding stoichiometries were determined at both nM (fluorescence) and μM (circular dichroism) concentrations. With all sequences and under both conditions, multiple PA1 molecules bind the small DNA hairpin that contains only a single recognition sequence. Implications for these observations are discussed.

An evaluation of Minor Groove Binders as anti-fungal and anti-mycobacterial therapeutics

Fraser J Scott, Ryan J O Nichol, Abedawn I Khalaf, Federica Giordani, Kirsten Gillingwater, Soumya Ramu, Alysha Elliott, Johannes Zuegg, Paula Duffy, Michael-Jon Rosslee, Lerato Hlaka, Santosh Kumar, Mumin Ozturk, Frank Brombacher, Michael Barrett, Reto Guler, Colin J SucklingPMID: 28544982 DOI: 10.1016/j.ejmech.2017.05.039

Abstract

This study details the synthesis and biological evaluation of a collection of 19 structurally related Minor Groove Binders (MGBs), derived from the natural product distamycin, which were designed to probe antifungal and antimycobacterial activity. From this initial set, we report several MGBs that are worth more detailed investigation and optimisation. MGB-4, MGB-317 and MGB-325 have promising MICs of 2, 4 and 0.25 μg/mL, respectively, against the fungus C. neoformans.MGB-353 and MGB-354 have MIC

s of 3.1 μM against the mycobacterium M. tuberculosis. The selectivity and activity of these compounds is related to their physicochemical properties and the cell wall/membrane characteristics of the infective agents.

Thermodynamic Study of Interactions of Distamycin A with Chromatin in Rat Liver Nuclei in the Presence of Polyamines

A N Prusov, T A Smirnova, G Ya KolomijtsevaPMID: 30472960 DOI: 10.1134/S0006297918100085

Abstract

We studied the thermodynamics of melting of isolated rat liver nuclei with different degrees of chromatin condensation determined by the concentration of polyamines (PA) and the solution ionic strength, as well as the effect of the antibiotic distamycin A (DM) on melting. Differential scanning calorimetry (DSC) profiles of nuclear preparations contained three peaks that reflected melting of three main chromatin domains. The number of peaks did not depend on the degree of condensation; however, nuclei with more condensed chromatin had a higher total enthalpy. DM stabilized peaks II and III corresponding to the melting of relaxed and topologically strained DNA, respectively, but destabilized peak I corresponding to the melting of nucleosome core histones. At the saturating concentration (DM/DNA molar ratio = 0.1), DM increased Tof peaks II and III by ~5°C and decreased T

of peak I by ~2.5°C. Based on the dependence of ΔH on DM concentration, we established that at low DM/DNA ratio (≤0.03), when DM interacted predominantly with AT-rich DNA regions, the enthalpy of peak II decreased in parallel with the increase in the enthalpy of peak III, which indicated that DM induces structural transitions in the nuclear chromatin associated with the increase in torsional stress in DNA. An increase in free energy under saturation conditions was equal to the change in the free energy of DM interaction with DNA. However, the increase in the enthalpy of melting of the nuclei in the presence of DM was much greater than the enthalpy of titration of nuclei with DM. This indicates a significant increase in the strength of interaction between the two DNA strands apparently due, among other things, to changes in the torsional stress of DNA in the nuclei. Titration of the nuclei with increasing PA concentrations resulted in the decrease in the number of DM-binding sites and the non-monotonous dependence of the enthalpy and entropy contribution to the binding free energy on the PA content. We suggested that the observed differences in the thermodynamic parameters were due to the different width of the minor groove in the nuclear chromatin DNA, which depends on PA concentration.

Differential scanning calorimetric study of antibiotic distamycin A binding with chromatin within isolated rat liver nuclei

Andrey N Prusov, Galina Ya Kolomijtseva, Tatiana A SmirnovaPMID: 27982735 DOI: 10.1080/13880209.2016.1258427

Abstract

Natural oligopeptide antibiotic distamycin A (Dst) biosynthesized by Streptomyces distallicus is traditionally used in medical practice as an anti-inflammatory and antitumour drug.Dst was investigated for its effect on the structural components of native chromatin directly within isolated rat liver nuclei in the presence of physiologically significant cations (magnesium or spermine and spermidine).

Differential scanning calorimetry (DSC) was used to study the Dst action at molar ratio Dst/DNA = 0.1 and 0.15 mM Dst on the melting profile of nuclei suspension in different conditions.

Results showed that the thermodynamic parameters of control nuclei in the presence of polyamines or Mg

were different. The incubation of nuclei with Dst raised transition temperatures of relaxed (peak II) and topologically constrained DNA (peak III) by 6-8 °C and decreased by 2-4 °C that of core-histones (peak I). The total excess transition enthalpy (ΔH

) in buffer with polyamines (24.7 kJ/mol DNA nucleotides) increased by1.5 times versus control but in buffer with Mg

, the value of ΔH

(35.8 kJ/mol DNA nucleotides) remained unchanged.

The association of Dst with chromatin in the nucleus weakens histone-DNA contacts and causes additional strengthening of interaction between two complementary DNA chains. Our results contribute towards validation of DSC to test drug ability to modulate chromatin structure in the physiological environment and to clarify the mechanism of these modulations.

An evaluation of Minor Groove Binders as anti-lung cancer therapeutics

Fraser J Scott, Mireia Puig-Sellart, Abedawn I Khalaf, Catherine J Henderson, Gareth Westrop, David G Watson, Katharine Carter, M Helen Grant, Colin J SucklingPMID: 27349332 DOI: 10.1016/j.bmcl.2016.06.040

Abstract

A series of 47 structurally diverse MGBs, derived from the natural product distamycin, was evaluated for anti-lung cancer activity by screening against the melanoma cancer cell line B16-F10. Five compounds have been found to possess significant activity, more so than a standard therapy, Gemcitabine. Moreover, one compound has been found to have an activity around 70-fold that of Gemcitabine and has a favourable selectivity index of greater than 125. Furthermore, initial studies have revealed this compound to be metabolically stable and thus it represents a lead for further optimisation towards a novel treatment for lung cancer.Cell penetrating thiazole peptides inhibit c-MYC expression via site-specific targeting of c-MYC G-quadruplex

Debasish Dutta, Manish Debnath, Diana Müller, Rakesh Paul, Tania Das, Irene Bessi, Harald Schwalbe, Jyotirmayee DashPMID: 29762718 DOI: 10.1093/nar/gky385

Abstract

The structural differences among different G-quadruplexes provide an opportunity for site-specific targeting of a particular G-quadruplex structure. However, majority of G-quadruplex ligands described thus far show little selectivity among different G-quadruplexes. In this work, we delineate the design and synthesis of a crescent-shaped thiazole peptide that preferentially stabilizes c-MYC quadruplex over other promoter G-quadruplexes and inhibits c-MYC oncogene expression. Biophysical analysis such as Förster resonance energy transfer (FRET) melting and fluorescence spectroscopy show that the thiazole peptide TH3 can selectively interact with the c-MYC G-quadruplex over other investigated G-quadruplexes and duplex DNA. NMR spectroscopy reveals that peptide TH3 binds to the terminal G-quartets and capping regions present in the 5'- and 3'-ends of c-MYC G-quadruplex with a 2:1 stoichiometry; whereas structurally related distamycin A is reported to interact with quadruplex structures via groove binding and end stacking modes with 4:1 stoichiometry. Importantly, qRT-PCR, western blot and dual luciferase reporter assay show that TH3 downregulates c-MYC expression by stabilizing the c-MYC G-quadruplex in cancer cells. Moreover, TH3 localizes within the nucleus of cancer cells and exhibits antiproliferative activities by inducing S phase cell cycle arrest and apoptosis.Explore Compound Types